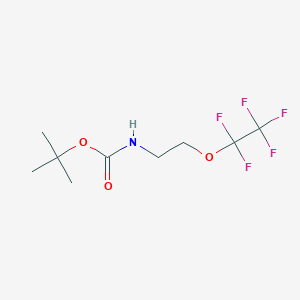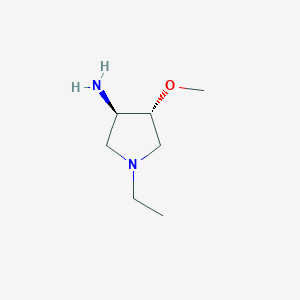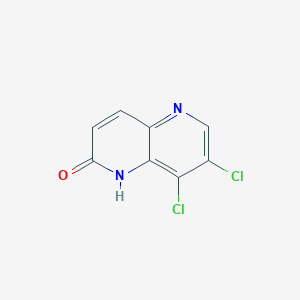
6-Aminophenazine-1-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Aminophenazine-1-carboxylic acid is a derivative of phenazine, a nitrogen-containing heterocyclic compound Phenazines are known for their diverse biological activities, including antimicrobial, antitumor, and antioxidant properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of phenazine derivatives, including 6-Aminophenazine-1-carboxylic acid, can be achieved through several methods. Common synthetic routes include:
Wohl–Aue Method: This involves the condensation of 1,2-diaminobenzenes with 2-carbon units.
Beirut Method: This method uses oxidative cyclization of 1,2-diaminobenzene or diphenylamines.
Reductive Cyclization: This involves the cyclization of diphenylamines.
Pd-Catalyzed N-Arylation: This method uses palladium catalysts to facilitate the arylation process.
Industrial Production Methods
Industrial production of phenazine derivatives often involves microbial biosynthesis. For example, Pseudomonas chlororaphis can be engineered to produce phenazine-1-carboxylic acid, which can then be chemically modified to obtain this compound .
Analyse Chemischer Reaktionen
Types of Reactions
6-Aminophenazine-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can convert the amino group to a nitro group.
Reduction: This reaction can reduce the carboxylic acid group to an alcohol.
Substitution: This reaction can replace the amino group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitro derivatives, while reduction can yield alcohol derivatives.
Wissenschaftliche Forschungsanwendungen
6-Aminophenazine-1-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing other phenazine derivatives.
Biology: It exhibits antimicrobial properties and can be used to study bacterial resistance mechanisms.
Medicine: It has potential antitumor properties and can be used in cancer research.
Industry: It can be used in the development of new pesticides and herbicides
Wirkmechanismus
The mechanism of action of 6-Aminophenazine-1-carboxylic acid involves its interaction with cellular components. It can generate reactive oxygen species, leading to oxidative stress and cell death. This compound targets various molecular pathways, including those involved in energy metabolism and cell wall synthesis .
Vergleich Mit ähnlichen Verbindungen
6-Aminophenazine-1-carboxylic acid can be compared with other phenazine derivatives, such as:
Phenazine-1-carboxylic acid: Known for its antifungal and antibacterial activities.
Phenazine-1-carboxamide: Exhibits strong antagonistic activity against fungal pathogens.
Clofazimine: A potent antituberculosis agent used as a prototype for developing new antimicrobial drugs.
These compounds share similar biological activities but differ in their specific applications and mechanisms of action. This compound is unique due to its amino group, which can be further modified to enhance its properties.
Eigenschaften
Molekularformel |
C13H9N3O2 |
|---|---|
Molekulargewicht |
239.23 g/mol |
IUPAC-Name |
6-aminophenazine-1-carboxylic acid |
InChI |
InChI=1S/C13H9N3O2/c14-8-4-2-6-10-12(8)16-9-5-1-3-7(13(17)18)11(9)15-10/h1-6H,14H2,(H,17,18) |
InChI-Schlüssel |
VUJNNEZYTILMQK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C2C(=C1)N=C3C(=N2)C=CC=C3N)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![[(3-Chlorophenyl)methyl][3-(trifluoromethoxy)propyl]amine](/img/structure/B11759023.png)




![9-bromo-7-chloro-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11759048.png)

amine](/img/structure/B11759061.png)
